molecular formula C10H11ClN4O4 B1219661 6-Chloropurine riboside CAS No. 2004-06-0

6-Chloropurine riboside

Cat. No. B1219661
CAS RN: 2004-06-0
M. Wt: 286.67 g/mol
InChI Key: XHRJGHCQQPETRH-KQYNXXCUSA-N
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Description

6-Chloropurine riboside is a nucleoside precursor . It is used to study the kinetics and substrate specificity of adenosine deaminase . It is benzoylated to facilitate the synthesis of nucleoside derivatives such as 9-(2,3-Di-deoxy-2-fluoro-β-D-threo-pentofuranosyl)adenine . After phosphorylation to NMP, NDP, or NTP, it is used as a purine substrate analogue in studies with enzymes such as Inosine monophosphate dehydrogenase (IMPDH), bacteriophage T4 RNA-ligase (EC 6.5.1.3), and pancreatic fibonuclease A .


Synthesis Analysis

An efficient method for the synthesis of C6-functionalized purine nucleosides was developed via the direct nucleophilic substitution reaction of 6-chloropurine derivatives with various mild nucleophiles . The eco-friendly solvent-free process gave good to high isolated yields within a short reaction time .


Molecular Structure Analysis

The molecular formula of 6-Chloropurine riboside is C10H11ClN4O4 . The molecular weight is 286.67 g/mol .


Chemical Reactions Analysis

6-Chloropurine riboside has been used in the preparation of 9-alkylpurines via alkylation with various substituted alkyl halides in DMSO . It can undergo palladium-catalyzed cross coupling with organostannanes at the 6-position to form the corresponding arylated or alkylated products .


Physical And Chemical Properties Analysis

6-Chloropurine riboside appears as a very slightly yellow solid . It is soluble in water (10.6 mg/mL) . The melting point is 158-162 °C (dec.) (lit.) .

Scientific Research Applications

Study of Adenosine Deaminase Kinetics and Substrate Specificity

  • Summary of Application : 6-Chloropurine riboside is used to study the kinetics and substrate specificity of adenosine deaminase . Adenosine deaminase is an enzyme involved in purine metabolism, and its activity is important for the breakdown of adenosine from food and for the turnover of nucleic acids in tissues.

Synthesis of Nucleoside Derivatives

  • Summary of Application : 6-Chloropurine riboside is benzoylated to facilitate the synthesis of nucleoside derivatives such as 9-(2,3-Di-deoxy-2-fluoro-β-D-threo-pentofuranosyl)adenine .

Purine Substrate Analogue in Enzyme Studies

  • Summary of Application : 6-Chloropurine riboside, especially after phosphorylation to NMP, NDP or NTP, is used as a purine substrate analogue in studies with enzymes such as Inosine monophosphate dehydrogenase (IMPDH); bacteriophage T4 RNA-ligase (EC 6.5.1.3) and pancreatic fibonuclease A .

Safety And Hazards

6-Chloropurine riboside may cause eye, skin, and respiratory tract irritation . It is harmful if swallowed . It should be stored in a cool, dry, well-ventilated area away from incompatible substances . It is incompatible with strong oxidizing agents .

Future Directions

6-Chloropurine riboside is used in various research studies, particularly in the study of the kinetics and substrate specificity of adenosine deaminase . It is also used in the synthesis of nucleoside derivatives . The future directions of 6-Chloropurine riboside could involve further exploration of its potential applications in biochemical research.

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRJGHCQQPETRH-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313678
Record name 6-Chloropurine riboside
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Molecular Weight

286.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropurine riboside

CAS RN

5399-87-1, 2004-06-0
Record name 6-Chloropurine riboside
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URL https://commonchemistry.cas.org/detail?cas_rn=5399-87-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloropurine riboside
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Record name 6-Chloro-9-beta-D-ribofuranosyl-9H-purine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloropurine riboside
Source EPA DSSTox
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Record name 6-chloro-9-ribofuranosyl-9H-purine
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Record name 6-chloro-9-β-D-ribofuranosyl-9H-purine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
752
Citations
H Sternglanz, CE Bugg - Acta Crystallographica Section B: Structural …, 1975 - scripts.iucr.org
… We determined the crystal structure of 6-chloropurine riboside to obtain additional information about the base-stacking patterns of halogenated purines. Pris- matic crystals were …
Number of citations: 12 scripts.iucr.org
J Alonso, MV Nogués, CM Cuchillo - Archives of biochemistry and …, 1986 - Elsevier
The chemical modification of bovine pancreatic ribonuclease A by 6-chloropurine riboside was studied to obtain information about the role of the purine nucleoside moiety of the …
Number of citations: 23 www.sciencedirect.com
P Brodelius, PO LARSSON… - European Journal of …, 1974 - Wiley Online Library
… Phosphorylation of 6-chloropurine riboside with phosphorus oxychloride and phosphorus … of the two isomers, 6-chloropurine-riboside 2’,5‘-bisphosphate and 6-chloropurine-riboside 3‘,5…
Number of citations: 125 febs.onlinelibrary.wiley.com
STA CHUNG, S ITO, KO AIDA… - The Journal of General …, 1968 - jstage.jst.go.jp
… more rapidly than that of 6-chloropurine riboside. Specific AMP … than that for 6-chloropurine riboside and pyrophosphate … ) reported that 6-chloropurine riboside was dechlorinated by …
Number of citations: 4 www.jstage.jst.go.jp
P Ciuffreda, B Buzzi, L Alessandrini… - European Journal of …, 2004 - Wiley Online Library
… decided to study the conversion of analogs of 6-chloropurine riboside (5), a nucleoside that is … It is well established that ADA can catalytically hydrolyze 6-chloropurine riboside (5) itself,…
MY Berzina, BZ Eletskaya, AL Kayushin… - Bioorganic …, 2022 - Elsevier
A series of purine ribonucleosides bearing chiral amino acid amides at the C6 position of 2-chloropurine was synthesized. Molecular docking of the synthesized analogs of 2-…
Number of citations: 3 www.sciencedirect.com
H Kumamoto, H Tanaka, R Tsukioka… - The Journal of …, 1999 - ACS Publications
… As the hydroxyl-protecting groups of the sugar portion of 6-chloropurine riboside, isopropylidene, and trityl groups were selected. Compound 6 was prepared in 95% yield by tritylation (…
Number of citations: 23 pubs.acs.org
T Maruyama, Y SATo, Y OTo, Y TAKAHASHI… - Chemical and …, 1996 - jstage.jst.go.jp
… 6—Chloro—9-(fl-D—arabinofuranosyl)purine (3a) 6-Chloro-9-(2-0-acetyl-fi-D-arabinofuranosyl)purine (2) was prepared from 6—chloropurine riboside (1) according to the method …
Number of citations: 19 www.jstage.jst.go.jp
X Parés, P Puigdomènech… - International Journal of …, 1980 - europepmc.org
The nmr spectra of native S-peptide and of S-peptide II, a derivative obtained after reaction of bovine pancreatic ribonuclease A with 6-chloropurine riboside 5'-monophosphate, both in …
Number of citations: 8 europepmc.org
LC Kurz, C Frieden - Biochemistry, 1987 - ACS Publications
… (3) [2-x3C\-6-Chloropurine riboside was prepared on the … Fractions containing 6-chloropurine riboside (trace adenosine) … absolute ethanol yielded pure 6-chloropurine riboside (yield 53…
Number of citations: 66 pubs.acs.org

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